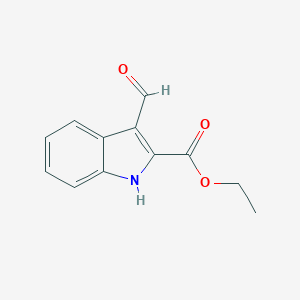

ethyl 3-formyl-1H-indole-2-carboxylate

概述

描述

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

作用机制

Target of Action

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses

Biochemical Pathways

This compound can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation

准备方法

The synthesis of ethyl 3-formyl-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl formate under specific conditions. One common method includes dissolving indole-2-carboxylic acid in thionyl chloride at 0°C, followed by the addition of absolute ethanol at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Ethyl 3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include benzofuro[3,2-b]indole and pyrazolo[1,2-b]phthalazines .

科学研究应用

Ethyl 3-formyl-1H-indole-2-carboxylate has numerous applications in scientific research. It is used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and various disorders . Additionally, it has shown potential as an antiviral agent, particularly against influenza A and hepatitis C virus . Its diverse biological activities make it a valuable compound in medicinal chemistry and drug development.

相似化合物的比较

Ethyl 3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as ethyl indole-2-carboxylate and indole-3-acetic acid . While all these compounds share the indole nucleus, this compound is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

属性

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?

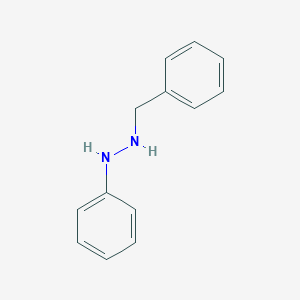

A1: The structure of this compound features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.

Q2: What biological activities have been reported for compounds derived from this compound?

A2: Studies show that derivatives of this compound possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from this compound, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].

Q3: How does the structure of the synthesized compounds influence their biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)